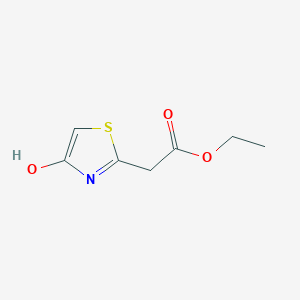

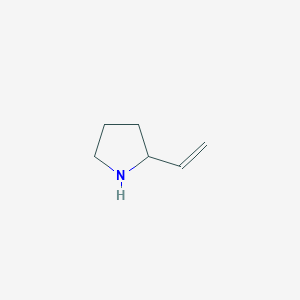

![molecular formula C9H10N2O3S B181977 5-オキソ-3,5-ジヒドロ-2H-チアゾロ[3,2-a]ピリミジン-6-カルボン酸エチル CAS No. 32084-53-0](/img/structure/B181977.png)

5-オキソ-3,5-ジヒドロ-2H-チアゾロ[3,2-a]ピリミジン-6-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

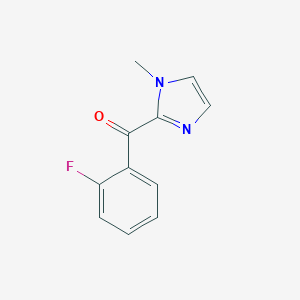

Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidines . It has a molecular weight of 226.25200 . Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs .

Synthesis Analysis

Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Singh et al. developed an efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines via the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .Molecular Structure Analysis

The molecular formula of Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is C9H10N2O3S . The structure of thiazolo[3,2-a]pyrimidines and their 2-substituted derivatives have been studied in detail .Chemical Reactions Analysis

5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Physical And Chemical Properties Analysis

Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has a density of 1.5g/cm3, a boiling point of 357.8ºC at 760mmHg, and a melting point of 175ºC .科学的研究の応用

生物活性誘導体の出発物質としての可能性

この化合物は、分子のチアゾール部分で水素化された、新規で潜在的に生物学的に活性なチアゾロ[3,2-a]ピリミジンの誘導体の合成のための出発物質として注目されています . さらなる化学修飾の前駆体としての能力により、治療特性を持つ新規化合物を生成するために使用できる医薬品化学研究において貴重なものとなっています。

複素環式化合物の合成における役割

この化合物は、複素環式部分の合成に関して言及されてきました . 複素環式化合物は、医薬品、農薬、および染料において非常に重要です。したがって、この化合物は、多様な生物活性を持つ新しい分子を作成する際に役立つ可能性があります。

作用機序

Target of Action

Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are known to be promising scaffolds for the design of new medicines, including anticancer drugs .

Mode of Action

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Biochemical Pathways

It’s known that structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Result of Action

High antitumor, antibacterial, and anti-inflammatory activities of these compounds have been demonstrated .

実験室実験の利点と制限

The main advantage of using Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate in laboratory experiments is its relatively low cost and high availability. In addition, Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be easily synthesized from readily available starting materials, making it a convenient reagent for laboratory experiments. However, Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is not very soluble in water, making it difficult to use in aqueous solutions. In addition, Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is not very stable and can easily decompose in the presence of light or heat.

将来の方向性

There are several potential future directions for the use of Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate in scientific research. It could be used as a reagent in the synthesis of various heterocyclic compounds, such as thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives, which could be studied for their potential anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate could be used as a substrate in the synthesis of various compounds, such as thiazolo[3,2-a]pyrimidine-6-carboxylate esters, which could be studied for their potential applications in drug delivery systems. Furthermore, Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate could be used as a tool to further investigate the mechanism of action of thymidylate synthase and dihydrofolate reductase. Finally, Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate could be studied for its potential applications in other areas, such as agriculture, food science, and materials science.

合成法

The synthesis of Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves a two-step reaction. The first step involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, such as sodium hydroxide, to form the thiazolopyrimidine intermediate. The second step involves the reaction of the thiazolopyrimidine intermediate with ethyl chloroformate to form the desired product, Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate.

特性

IUPAC Name |

ethyl 5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-2-14-8(13)6-5-10-9-11(7(6)12)3-4-15-9/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGPOYRIGOMNSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N(C1=O)CCS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348963 |

Source

|

| Record name | Ethyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32084-53-0 |

Source

|

| Record name | Ethyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

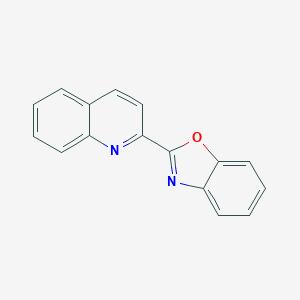

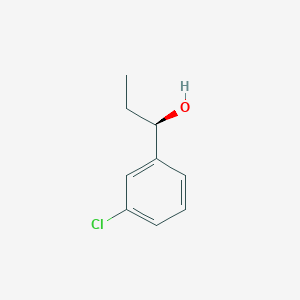

![2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B181900.png)

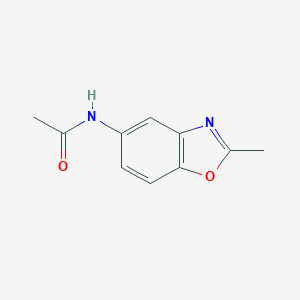

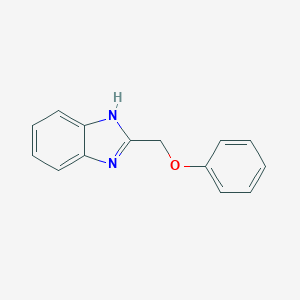

![4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B181904.png)

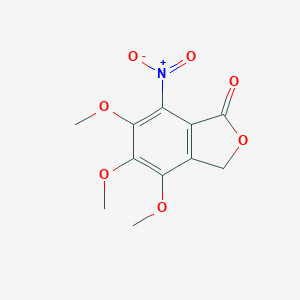

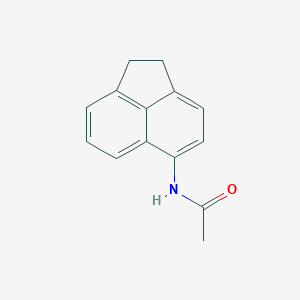

![[1,2,4]Triazolo[4,3-a]quinoline-1-thiol](/img/structure/B181905.png)

![N-[[5-(acetamidomethyl)-2,4-dimethylphenyl]methyl]acetamide](/img/structure/B181907.png)

![[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate](/img/structure/B181908.png)